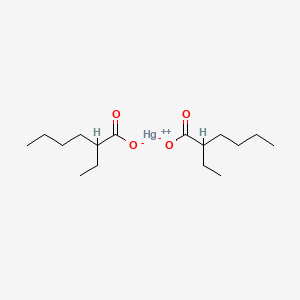

Mercury bis(2-ethylhexanoate)

Description

Historical Trajectories of Organomercury Compounds in Chemical Science

The study of organomercury compounds dates back to the 19th century, with Sir Edward Franklin's work in the 1850s being among the earliest investigations. libretexts.org A significant milestone occurred in 1898 when Otto Dimroth discovered the mercuration of aromatic rings, an electrophilic substitution reaction that renewed interest in the field. wikipedia.orgthieme-connect.de Throughout the early 20th century, the applications of these compounds expanded rapidly. Their toxic properties were harnessed for use as fungicides and antiseptics, with compounds like phenylmercury (B1218190) acetate (B1210297) and thiomersal becoming commercially significant. wikipedia.orgontosight.ainih.gov

In the realm of synthetic chemistry, organomercury compounds proved to be valuable catalysts and intermediates. wikipedia.org They were instrumental in reactions such as the hydration of acetylene (B1199291) to produce acetaldehyde (B116499) and the synthesis of vinyl chloride. libretexts.orgwikipedia.org Furthermore, their stability towards air and water, a result of the low polarity of the Hg-C bond, made them useful reagents for mechanistic studies of metal-carbon bonds and for transmetalation reactions to create other organometallic compounds, such as triphenylaluminium. wikipedia.orgthieme-connect.de However, the trajectory of organomercury chemistry was irrevocably altered by the growing understanding of its severe environmental and health impacts, most notably highlighted by the Minamata disease outbreak in Japan in the 1950s, which was caused by methylmercury (B97897) poisoning. libretexts.org This led to significant restrictions on their use and a shift in research focus towards managing their risks and exploring safer alternatives. libretexts.orgontosight.ai

Evolution of Research Interest in Metal 2-Ethylhexanoates and Their Derivatives

Metal 2-ethylhexanoates, a subclass of metal carboxylates, have emerged as highly versatile compounds in materials science and catalysis. rsc.orgresearchgate.net Their lipophilic nature, derived from the branched eight-carbon chain of the 2-ethylhexanoate (B8288628) ligand, imparts excellent solubility in nonpolar organic solvents. atamanchemicals.comamericanelements.com This property is crucial for their application as precursors in "Chimie douce" (soft chemistry) methods like metal-organic deposition (MOD) and sol-gel processing for creating metal oxide thin films and nanocrystals. researchgate.netuab.cat

Historically, a primary application for these compounds was as driers in paints and varnishes, where they act as catalysts to accelerate the oxidative crosslinking of oils. rsc.orgresearchgate.net Over time, research has broadened to leverage their catalytic potential in polymerization. rsc.org For instance, tin(II) 2-ethylhexanoate is a widely used catalyst for the ring-opening polymerization of lactide to produce polylactic acid (PLA), a biodegradable plastic. atamanchemicals.comresearchgate.net Similarly, cobalt and iron 2-ethylhexanoates are used in the production of polyurethane foams and as promoters for curing polyester (B1180765) resins. atamanchemicals.com

Contemporary research continues to explore these compounds as precursors for a wide range of materials, from simple binary oxides to complex multimetallic systems for applications in electronics, optics, and magnetism. researchgate.netresearchgate.net The ability to decompose cleanly at relatively low temperatures to form metal oxides makes them ideal for synthesizing nanocrystals with controlled morphology. uab.catgoogle.com The evolution of research interest reflects a shift from bulk industrial applications like paint drying to more sophisticated uses in advanced materials synthesis and specialized catalysis. rsc.orgresearchgate.net

Significance of Mercury bis(2-ethylhexanoate) in Specialized Research Domains

Despite the general decline in the use of mercury compounds, Mercury bis(2-ethylhexanoate) retains significance in specific, niche applications where its unique catalytic activity is advantageous. Its primary role is as a catalyst in polymerization and oxidation reactions.

Historically, it was employed as a highly effective polymerization catalyst in formulations where rapid curing and high performance were required. bdmaee.netbdmaee.net For example, in the mid-20th century, mercury-based catalysts were used to achieve optimal crosslinking in high-performance sealants for the aerospace industry, which demanded exceptional durability under extreme conditions. bdmaee.net It was also used as a co-catalyst in certain niche industrial resin formulations that required fast-setting properties. bdmaee.net More recently, its catalytic function has been explored for enhancing the durability of automotive interior components made from materials like thermoplastic polyurethane (TPU) or acrylonitrile (B1666552) butadiene styrene (B11656) (ABS). bdmaee.net In this context, the catalyst promotes the cross-linking of polymer chains, leading to a more rigid and UV-resistant material. bdmaee.net

Another specialized research area involves its use in oxidation catalysis. A study investigated the catalytic effect of Mercury bis(2-ethylhexanoate), alongside its zinc and cadmium counterparts, on the oxidation of cumene (B47948). researchgate.net The research found that these metal 2-ethylhexanoates could accelerate the reaction, potentially reducing oxidation time and increasing cumene conversion in industrial processes. researchgate.net The study suggested that the catalyst forms an intermediate complex with the hydroperoxide, which then decomposes to generate free radicals that propagate the oxidation chain. researchgate.net These applications, though limited in scope due to regulatory and safety concerns, highlight the compound's continued relevance in specialized domains of chemical research. minamataconvention.org

Interactive Table 2: Overview of Specialized Research Applications for Mercury bis(2-ethylhexanoate)

| Research Domain | Application | Mechanism/Function | Source(s) |

| Polymer Chemistry | Catalyst for high-performance sealants (e.g., aerospace) | Promotes rapid and optimal crosslinking to achieve desired molecular architecture and durability. | bdmaee.net |

| Polymer Chemistry | Catalyst for automotive interior plastics (TPU, ABS) | Enhances the cross-linking of polymer chains, improving rigidity and UV resistance. | bdmaee.net |

| Industrial Catalysis | Catalyst for cumene oxidation | Accelerates the oxidation reaction by forming an intermediate adduct with cumyl hydroperoxide that rapidly decomposes into free radicals. | researchgate.net |

| Polymer Chemistry | Catalyst in polyurethane production | Acts as a catalyst in the production of polyurethanes. | atamanchemicals.com, minamataconvention.org |

Structure

3D Structure of Parent

Properties

CAS No. |

13170-76-8 |

|---|---|

Molecular Formula |

C16H30HgO4 |

Molecular Weight |

487.00 g/mol |

IUPAC Name |

2-ethylhexanoate;mercury(2+) |

InChI |

InChI=1S/2C8H16O2.Hg/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |

InChI Key |

YIGIDAFGRCVREO-UHFFFAOYSA-L |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Hg+2] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Mercury Bis 2 Ethylhexanoate

Established Synthetic Routes to Organomercury(II) Carboxylates

Organomercury(II) carboxylates, including mercury bis(2-ethylhexanoate), are a class of organometallic compounds that have been synthesized through various established routes. These methods often involve the reaction of mercury(II) salts with different reagents to introduce the carboxylate ligands.

Direct Synthesis Approaches Utilizing Mercury(II) Salts

A primary and straightforward method for the synthesis of organomercury(II) carboxylates is the direct reaction of a mercury(II) salt with a carboxylic acid or its salt. For instance, electron-rich aromatic compounds can undergo direct "mercuration" when treated with mercury(II) acetate (B1210297), Hg(O₂CCH₃)₂. chemeurope.com In this reaction, one acetate group remains attached to the mercury, which can subsequently be displaced by other ions like chloride. chemeurope.com While specific details for the direct synthesis of mercury bis(2-ethylhexanoate) from mercury(II) salts and 2-ethylhexanoic acid are not extensively detailed in the provided search results, the general principle of reacting a mercury(II) salt with the corresponding carboxylic acid is a fundamental approach in organomercury chemistry. chemeurope.comthieme-connect.de The reaction of mercury(II) salts with thioether carboxylic acids has also been studied, though this can lead to decomposition of the ligand and formation of mercury(II) mercaptoacetate. researchgate.net

The synthesis of other metal 2-ethylhexanoates, such as those of calcium, magnesium, and zinc, has been achieved by reacting the respective metal powders with 2-ethylhexanoic acid. acs.org An electrochemical method has also been developed for synthesizing metal 2-ethylhexanoates, involving the anodic dissolution of the metal in a solution containing 2-ethylhexanoic acid. google.com These methods, while not directly involving mercury, illustrate the general reactivity of metals and their salts with 2-ethylhexanoic acid to form the corresponding carboxylates.

Transvinylation Processes Involving Mercury-Based Catalysis

Mercury(II) salts, particularly mercury(II) acetate, have historically been used as catalysts in transvinylation reactions. colab.wsgoogle.comgoogleapis.comcyberleninka.rumdpi.comgoogle.comgoogle.comnuu.uziupr.ru This process typically involves the reaction of vinyl acetate with a carboxylic acid to produce the vinyl ester of that acid. google.comgoogle.comgoogle.com The catalyst system often involves the in-situ formation of mercuric sulfate (B86663) from mercuric acetate and sulfuric acid. google.comgoogle.com While this method is effective, the toxicity and cost of mercury salts have led to research into reducing the required amount of catalyst, for example by using perchloric acid as a co-catalyst. google.com

The mechanism of mercury-catalyzed transvinylation is believed to involve the formation of an acetylene-mercury complex. mdpi.com Although the primary focus of this section is on the synthesis of mercury carboxylates, the use of mercury salts as catalysts in these reactions highlights their reactivity with carboxylic acids and their derivatives. The development of heterogeneous catalysts, such as chitosan-supported mercury(II) acetate, aims to mitigate issues of catalyst recovery and contamination. colab.wscyberleninka.ru

Alkylation with Organometallic Reagents in Mercury(II) Compound Synthesis

A general and versatile route for the synthesis of organomercury compounds involves the alkylation of mercury(II) halides with organometallic reagents such as Grignard reagents (organomagnesium halides) and organolithium compounds. chemeurope.comwikipedia.orggoogle.comscribd.com For example, diethylmercury (B1204316) can be synthesized by reacting mercury chloride with two equivalents of ethylmagnesium bromide. chemeurope.comwikipedia.org This reaction is typically carried out in an ether solvent, which was historically considered necessary to activate the magnesium for the Grignard reagent formation. google.com However, processes have been developed that use hydrocarbon solvents with a catalyst, which is considered more economical and less hazardous for commercial-scale production. google.com

While this method is broadly applicable for forming carbon-mercury bonds, its direct application to synthesize mercury bis(2-ethylhexanoate) would involve the use of a 2-ethylhexanoate-containing Grignard or organolithium reagent, which is not explicitly described in the search results. The primary products of these reactions are typically dialkyl or diaryl mercury compounds, rather than mercury carboxylates. chemeurope.comwikipedia.org However, these organomercury compounds are versatile intermediates that can undergo further reactions. chemeurope.com

Precursor Chemistry in Advanced Material Science Applications

Mercury bis(2-ethylhexanoate) and related metal 2-ethylhexanoates serve as important precursors in the field of materials science, particularly for the deposition of thin films and the synthesis of complex materials. researchgate.net

Role in Metal Organic Deposition (MOD) Techniques

Metal Organic Deposition (MOD) is a non-vacuum, solution-based technique for producing thin films, and metal 2-ethylhexanoates are often used as precursors in this process. researchgate.netsfu.ca These precursors are dissolved in a suitable solvent, and the resulting solution is coated onto a substrate, followed by thermal decomposition to form the desired metal or metal oxide film. researchgate.net The use of metal 2-ethylhexanoates is advantageous due to their solubility in organic solvents and their ability to decompose cleanly. researchgate.net

Specifically, mercury-containing precursors are crucial for the synthesis of mercury cadmium telluride (HgCdTe), a key material for infrared detectors. wikipedia.orghpstar.ac.cn The bandgap of HgCdTe can be tuned by adjusting the ratio of mercury to cadmium, allowing for detection across a wide range of infrared wavelengths. wikipedia.org While the direct use of mercury bis(2-ethylhexanoate) as a precursor for HgCdTe is not explicitly detailed in the provided results, the general use of organometallic precursors in the synthesis of such materials is well-established. vt.eduacs.org The synthesis of thin films of mercury has been achieved through evaporative deposition, and the electrical properties of these films have been studied. royalsocietypublishing.org Additionally, mercury film electrodes have applications in electrochemistry for the determination of trace metals. researchgate.net

Catalytic and Mechanistic Studies of Mercury Bis 2 Ethylhexanoate

Catalysis in Oxidation Reactions

Mercury bis(2-ethylhexanoate) demonstrates notable catalytic effects in the liquid-phase oxidation of alkylaromatic hydrocarbons. researchgate.net Its function is particularly highlighted in systems involving hydroperoxides, which are key intermediates in oxidation chains.

Computational experiments and kinetic modeling have shown that the catalytic activity of Mercury bis(2-ethylhexanoate) in cumene (B47948) oxidation stems from the formation of an intermediate adduct with cumene hydroperoxide (ROOH), represented as ROOH·Cat. researchgate.netresearchgate.net This complex is less thermally stable than the hydroperoxide itself, and its formation provides an additional source of free radicals, which accelerates the accumulation of cumene hydroperoxide. researchgate.net The general kinetic scheme for cumene oxidation in the presence of Mercury bis(2-ethylhexanoate) involves a complex set of reactions. mdpi.commdpi.com

The catalytic activity of various metal 2-ethylhexanoates in cumene oxidation correlates with the ionization potentials of the metals. researchgate.net Below is a table summarizing the effect of different metal 2-ethylhexanoate (B8288628) catalysts on cumene oxidation.

| Catalyst | Effect on Cumene Oxidation | Key Finding |

| Mercury bis(2-ethylhexanoate) | Accelerates oxidation by forming an intermediate adduct with cumene hydroperoxide. researchgate.netmdpi.com | The formation of the ROOH·Cat complex is a key step, providing an additional source of free radicals. researchgate.netresearchgate.net |

| Zinc bis(2-ethylhexanoate) | Shows catalytic activity in cumene oxidation through a similar mechanism. researchgate.netresearchgate.net | Its activity is part of a trend that correlates with the metal's ionization potential. researchgate.net |

| Cadmium bis(2-ethylhexanoate) | Considered the most appropriate for industrial use among Zn, Cd, and Hg salts. researchgate.net | The intermediate adduct ROOH·Cd(EH)2 decomposes most rapidly into free radicals. researchgate.net |

| Magnesium bis(2-ethylhexanoate) | Ensures the highest productivity at low concentrations (1 mmol/L) and moderately-high temperatures (393–413 K). researchgate.netmdpi.com | It is highlighted for achieving maximum efficiency in the shortest time. mdpi.com |

The acceleration of cumene oxidation is attributed to the facilitated decomposition of cumene hydroperoxide via the intermediate adduct (ROOH·Cat). mdpi.com This adduct participates in the generation of free radicals, which propagates the oxidation chain reaction. mdpi.com The thermodynamic parameters of this complexation have been determined, providing insight into the stability and reactivity of the intermediate. researchgate.net The catalytic activity of Mercury bis(2-ethylhexanoate) in the decomposition of cumene hydroperoxide is caused by the formation of these intermediate adducts, which have lower thermal stability compared to the original hydroperoxide. researchgate.net

Role in Polymerization Reactions

Metal carboxylates, including various 2-ethylhexanoate salts, are widely used as catalysts and initiators in polymerization reactions. guidechem.comatamanchemicals.comamericanelements.com They are particularly noted for their effectiveness in polyester (B1180765) production and ring-opening polymerization (ROP). guidechem.commdpi.com

Ring-opening polymerization (ROP) is a key industrial method for producing high molecular weight polyesters like polylactic acid (PLA). mdpi.comacs.orgresearchgate.net While tin(II) 2-ethylhexanoate (SnOct₂) is the most commonly used catalyst for this process, other metal 2-ethylhexanoates, such as those of zinc, calcium, and magnesium, have also been synthesized and tested for lactide polymerization. mdpi.comacs.org These catalysts are often favored for their solubility in organic solvents and molten monomers. iaamonline.org

Although specific studies detailing the use of Mercury bis(2-ethylhexanoate) in ROP are not prominent in the reviewed literature, the broader class of metal carboxylates, including mercury carboxylates, are recognized as catalysts for producing polymers like polyurethanes. atamanchemicals.com The general mechanism for metal-catalyzed ROP involves the coordination of the monomer to the metal center, followed by nucleophilic attack and ring-opening to propagate the polymer chain.

The kinetics of polymerization reactions are significantly influenced by the choice of catalyst. icp.ac.ruacs.org In ROP, the catalyst concentration and the presence of co-initiators (like alcohols) affect the reaction rate and the molecular weight of the resulting polymer. researchgate.netiaamonline.org The activity of metal 2-ethylhexanoate catalysts in lactide polymerization varies depending on the metal. For instance, zinc 2-ethylhexanoate was found to be the most active among Ca, Mg, and Zn variants, yielding the highest molecular weight polylactide under tested conditions. acs.org

Control over stereoselectivity is a critical aspect of ROP, as the properties of the final polymer are highly dependent on its microstructure. mdpi.com The choice of catalyst plays a crucial role in determining the stereoisomeric configuration of polymers derived from chiral monomers. mdpi.com While detailed kinetic and selectivity data for Mercury bis(2-ethylhexanoate) in polymerization are scarce, the performance of analogous catalysts suggests that the metal center is a key determinant of reactivity and polymer properties.

Broader Catalytic Applications in Organic Transformations

The utility of ethylhexanoate salts extends to a variety of organic transformations beyond specific oxidation and polymerization reactions. americanelements.com Metal carboxylates are employed as catalysts in hydrogenation, esterification, and condensation reactions. atamanchemicals.com Mercury catalysts, in particular, have been used in reactions involving acetylene (B1199291), such as hydration and hydrochlorination, although these processes often face challenges with catalyst deactivation due to polymer formation. acs.org

Mercury bis(2-ethylhexanoate) and similar organometallic compounds are valued for their solubility in organic, non-aqueous solvents, making them suitable for various homogeneous catalysis applications. americanelements.com For example, various metal complexes with 2-ethylhexanoate ligands have been explored as catalysts for producing vinyl esters from carboxylic acids and acetylene. google.com While the primary documented role of Mercury bis(2-ethylhexanoate) is in cumene oxidation, the established catalytic activity of other metal ethylhexanoates and mercury compounds suggests potential applicability in a wider range of organic syntheses. researchgate.netamericanelements.com

Esterification and Condensation Catalysis

Mercury bis(2-ethylhexanoate) belongs to the class of metallic carboxylates, which are recognized for their industrial applications as catalysts in a variety of chemical reactions, including esterification and condensation. chemicalland21.comatamanchemicals.com The catalytic activity of these compounds stems from the metallic center's ability to facilitate the reaction, often by activating a carbonyl group. While specific research detailing the mechanistic pathways for Mercury bis(2-ethylhexanoate) is not extensively documented in publicly available literature, its function can be understood within the general context of metal carboxylate catalysis. chemicalland21.comatamanchemicals.com Compounds such as tin(II) 2-ethylhexanoate are well-studied catalysts for esterification and ring-opening polymerization, suggesting that other metal salts of 2-ethylhexanoic acid, including the mercury salt, possess similar catalytic potential. wikipedia.orgacs.orgresearchgate.net

Table 1: General Catalytic Applications of Metal Carboxylates

| Reaction Type | Role of Metal Carboxylate |

|---|---|

| Esterification | Lewis acid catalyst |

| Condensation | Catalyst |

| Polymerization | Initiator/Catalyst |

| Oxidation | Catalyst |

This table reflects the general applications for the class of compounds to which Mercury bis(2-ethylhexanoate) belongs. chemicalland21.comatamanchemicals.comatamanchemicals.com

Dehydrogenation and Hydrogenation Reactions

The broader class of metallic carboxylates is cited for its utility as catalysts in hydrogenation reactions. chemicalland21.comatamanchemicals.com For instance, industrial Ziegler-type hydrogenation catalysts have been developed from other transition metal carboxylates like nickel(II) 2-ethylhexanoate. acs.org However, specific studies focusing on the application and mechanism of Mercury bis(2-ethylhexanoate) as a primary catalyst for dehydrogenation or hydrogenation reactions are not prominent in the reviewed scientific literature. While the compound class is associated with this catalytic capability, detailed performance data and research findings for this specific mercury compound remain limited. chemicalland21.comatamanchemicals.com

Vinyl Ester Production from Acetylene

Historically, mercury salts were foundational catalysts for the synthesis of vinyl esters from carboxylic acids and acetylene. nuu.uziupr.rue3s-conferences.org This process, a key method for producing vinyl monomers, involves the addition of a carboxylic acid across the triple bond of acetylene. acs.org Mercury bis(2-ethylhexanoate) is relevant in the context of producing Vinyl 2-ethylhexanoate, where 2-ethylhexanoic acid is reacted directly with acetylene gas. google.comgoogle.com

The reaction mechanism generally involves the activation of acetylene by the mercury(II) salt, making it susceptible to nucleophilic attack by the carboxylic acid. This pathway was one of the earliest and most direct industrial methods for synthesizing such vinyl esters. nuu.uzacs.org While concerns over mercury toxicity have led to the development of alternative catalysts based on metals like palladium, zinc, and platinum, the original mercury-catalyzed process remains significant from a historical and chemical standpoint. google.comtandfonline.comresearchgate.net Patent literature describes the general conditions for reacting a carboxylic acid with acetylene using various catalysts, including base metals like mercury. google.com

Table 2: General Reaction Parameters for Vinylation of Carboxylic Acids with Acetylene

| Parameter | Value Range | Source |

|---|---|---|

| Catalyst Type | Base metals (e.g., Mercury, Zinc) or Precious Metals | google.com |

| Temperature (Batch Operation) | 100 °C to 180 °C | google.com |

| Temperature (Homogeneous) | 40 °C to 180 °C | google.com |

This table outlines general conditions for the vinylation reaction as described in patent literature for various metal catalysts.

Environmental Biogeochemistry and Speciation Research of Organomercury Ii Compounds

Transformations and Speciation Pathways in Aquatic and Sedimentary Environments

In aquatic systems, the speciation of mercury is governed by a multitude of physical, chemical, and biological factors. epa.govpjoes.com Inorganic mercury can be transformed into highly toxic and bioaccumulative organic forms, such as methylmercury (B97897). epa.gov These transformation processes can occur in the water column, but sediments are a primary site for such reactions. researchgate.netacademie-sciences.fr Sediments act as both sinks and sources of mercury, binding the contaminants but also providing a substrate for methylation even after the original pollution source is removed. epa.govresearchgate.net

The primary species of mercury found in water are elemental mercury (Hg(0)), inorganic divalent mercury (Hg(II)), and organic forms, most notably methylmercury (MeHg). pjoes.com The distribution and transformation among these species are dynamic, influenced by the surrounding environmental conditions. epa.gov

The net amount of highly toxic methylmercury in an environment is a function of the balance between its formation (methylation) and its breakdown (demethylation). core.ac.uk Both processes can be driven by biotic (microbial) and abiotic mechanisms. core.ac.ukresearchgate.net

Microbial Methylation: The conversion of inorganic mercury to methylmercury is primarily a microbial process that occurs under anaerobic (oxygen-deficient) conditions. nih.gov Several groups of anaerobic bacteria are known to be the main drivers of mercury methylation, including:

Sulfate-reducing bacteria (SRB) nih.gov

Iron-reducing bacteria (IRB) nih.govnih.gov

Methanogens nih.gov

The discovery of the hgcA and hgcB genes was a breakthrough in understanding this process, as they are essential for methylation in these anaerobic bacteria. nih.gov Studies in sediments impacted by wastewater have shown that iron-rich geochemical conditions can be highly conducive to methylmercury formation, with iron-transforming bacteria like Geobacteraceae playing a dominant role in the mercury-methylating community. nih.gov

Microbial Demethylation: Just as microbes can create methylmercury, they can also degrade it. This process is critical in controlling the net accumulation of this neurotoxin. researchgate.netnih.gov Biotic demethylation can occur through two main pathways:

Oxidative Demethylation: This pathway breaks down methylmercury, but the end products are not fully elucidated in all cases.

Reductive Demethylation: This is considered the more common pathway and is primarily mediated by the mer operon, a genetic system that confers mercury resistance to bacteria. core.ac.ukresearchgate.net Microorganisms with the "broad-spectrum" mer operon possess the organomercurial lyase enzyme (encoded by the merB gene), which cleaves the carbon-mercury bond in methylmercury to produce methane (B114726) (CH₄) and inorganic mercury (Hg(II)). nih.gov The mercuric reductase enzyme (encoded by the merA gene) then reduces the toxic Hg(II) to the much less toxic and volatile elemental mercury (Hg(0)). researchgate.netnih.govacs.org

These competing methylation and demethylation reactions have been observed in a wide range of environments, from freshwater lakes and wetlands to marine waters and sediments. nih.gov

The speciation and transformation of organomercury(II) compounds are heavily influenced by the physical and chemical conditions of the environment. researchgate.net Key factors include pH, redox potential, and the presence of binding ligands like sulfides and dissolved organic carbon (DOC). researchgate.netnih.gov

pH: The acidity or alkalinity of the water and soil significantly affects mercury's behavior. A decrease in pH can reduce the adsorption of mercury to mineral and organic surfaces, potentially increasing its mobility. nih.govresearchgate.net Conversely, mercury adsorption to humic substances can increase at lower pH levels. researchgate.net In water with a low pH, soluble mercury species like HgCl₂ tend to dominate. researchgate.net

Sulfide (B99878) Levels: Sulfide is a critical ligand in controlling mercury speciation, especially in anaerobic environments where methylation occurs. academie-sciences.fr At low concentrations, sulfide can form neutral dissolved mercury-sulfide complexes that may facilitate mercury uptake by microbial cells, thereby promoting methylation. nih.gov However, at higher concentrations, sulfide promotes the formation of highly insoluble mercury sulfide (HgS, cinnabar), which reduces the bioavailability of mercury for methylation. academie-sciences.frnih.gov

Dissolved Organic Carbon (DOC): Organic matter in water and soil plays a dual role. It can bind strongly with mercury, which can either decrease its mobility and bioavailability or form soluble complexes that enhance its transport. researchgate.netvliz.be The interaction is complex and depends on the nature of the organic matter. academie-sciences.fr

Chloride: In saline or brackish environments, high chloride concentrations lead to the formation of stable and soluble mercury-chloride complexes (e.g., HgCl₃⁻, HgCl₄²⁻), which can affect mercury's partitioning and bioavailability. academie-sciences.frnih.govresearchgate.net

The interplay of these factors creates a complex system where the dominant mercury species can shift, altering its fate, transport, and potential for bioaccumulation. researchgate.net

| Factor | Influence on Organomercury(II) Speciation and Fate | References |

|---|---|---|

| pH | Lower pH can decrease adsorption to minerals, potentially increasing mobility. Affects the formation of hydroxide (B78521) and chloride complexes. | nih.govresearchgate.net |

| Sulfide (S²⁻) | Low levels can form neutral complexes that enhance microbial uptake for methylation. High levels form insoluble HgS, reducing bioavailability. | academie-sciences.frnih.gov |

| Dissolved Organic Carbon (DOC) | Binds strongly with mercury, affecting both mobility (soluble complexes) and sequestration (binding to particulate matter). | researchgate.netvliz.be |

| Chloride (Cl⁻) | High concentrations (e.g., in seawater) lead to the formation of stable, soluble chloro-complexes, increasing mobility. | academie-sciences.frresearchgate.net |

| Redox Potential (Eh) | Determines whether conditions are oxidizing or reducing (anoxic). Anoxic conditions are required for microbial methylation. | researchgate.netnih.gov |

Advanced Research on Environmental Fate and Transport Mechanisms

Understanding the movement and long-term fate of organomercury(II) compounds requires studying their interactions with the complex matrices of soil, sediment, and water, as well as developing methods to remove them from contaminated sites.

Sorption (adsorption and absorption) and desorption are fundamental processes that control the mobility and bioavailability of organomercury compounds in the environment. ecetoc.org When these compounds enter soil or sediment, they partition between the solid phase and the liquid phase (pore water). ecetoc.org

The extent of sorption is influenced by several factors:

Organic Matter: Soils and sediments rich in organic matter (humus) have a high capacity to adsorb mercury, which generally reduces its mobility. vliz.beprojectguru.in

Clay Minerals: Clay particles in soil also provide surfaces for mercury adsorption. nih.gov

Iron and Manganese Oxides: Hydrous oxides of iron and manganese are important sorbing phases in oxic (oxygen-rich) layers of sediment. vliz.be

Chemical Properties: The specific organomercury compound's properties, such as its hydrophobicity, influence its tendency to sorb to organic matter. core.ac.uk

While sorption can immobilize mercury, it is not always a permanent state. Desorption, the release of bound mercury back into the water, can occur if environmental conditions change, such as shifts in pH or salinity. vliz.be This dynamic equilibrium means that contaminated sediments can act as a long-term source of mercury to the overlying water column. epa.gov

Given the toxicity of mercury compounds, significant research has focused on methods to remediate contaminated sites and capture mercury from waste streams.

Bioremediation: This approach uses living organisms, primarily microorganisms and plants, to remove or detoxify pollutants. caister.comresearchgate.net

Microbial Remediation: This strategy often utilizes mercury-resistant bacteria that possess the mer operon. projectguru.in These bacteria can take up toxic organomercury and inorganic mercury and reduce it to the less toxic, volatile elemental mercury (Hg(0)), which is then released into the atmosphere. projectguru.innih.gov Fungi, such as Metarhizium robertsii, have also been shown to be effective; they can demethylate methylmercury and reduce divalent mercury, removing it from both soil and water. pnas.org

Phytoremediation: This technique uses plants to remove, degrade, or contain environmental contaminants. researchgate.net

Material-Based Capture: This involves using sorbent materials to bind and remove mercury from air or water.

Activated Carbon: Activated carbon, often impregnated with sulfur, is a widely used sorbent for capturing elemental mercury from industrial flue gas. researchgate.nethilarispublisher.com The sulfur provides active sites for mercury to bind via chemisorption. hilarispublisher.com

Sulfide-Based Materials: Materials containing sulfur, such as copper sulfide (CuS) and zinc sulfide (ZnS), show high efficiency in capturing mercury, forming stable HgS. acs.org

Novel Sorbents: Researchers are exploring a range of other materials, including chitosan (B1678972) (a biopolymer), alumina (B75360) (α-Al₂O₃, γ-Al₂O₃), and various functionalized polymers, for their potential to capture different forms of mercury. copernicus.org Iron-based nanomaterials have also demonstrated excellent mercury removal performance in simulated flue gas. mdpi.com

| Approach | Mechanism/Material | Description | References |

|---|---|---|---|

| Bioremediation | Mercury-Resistant Bacteria | Utilize the mer operon to enzymatically reduce toxic Hg(II) and organomercury to less toxic, volatile Hg(0). | projectguru.innih.gov |

| Fungi (e.g., Metarhizium robertsii) | Can demethylate methylmercury and reduce Hg(II) to Hg(0), removing mercury from both soil and water. | pnas.org | |

| Material-Based Capture | Activated Carbon | Porous material, often treated with sulfur, that adsorbs mercury from gas streams. | researchgate.nethilarispublisher.com |

| Sulfide Minerals (e.g., CuS, ZnS) | Active sulfide sites bind mercury to form stable and insoluble mercury sulfide (HgS). | acs.org | |

| Novel Sorbents (e.g., Chitosan, Alumina) | Emerging materials tested for their ability to capture gaseous or aqueous mercury species. | copernicus.org |

Advanced Analytical Methodologies for Research on Mercury Bis 2 Ethylhexanoate

Spectrometric Techniques for Mercury Speciation in Research Samples

Spectrometric methods are central to determining the concentration of various mercury species in diverse samples. nih.gov These techniques offer high sensitivity and selectivity, which are essential for trace-level detection. nih.gov

Hyphenated techniques, which couple the separation power of chromatography with the sensitive detection of spectrometry, are the most powerful tools for mercury speciation. tandfonline.comresearchgate.net

High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS): This is a premier technique for the speciation of non-volatile and thermally unstable organomercury compounds. frontiersin.org HPLC separates the different mercury species in a sample, which are then introduced into an ICP-MS system for highly sensitive and element-specific detection. frontiersin.orgagriculturejournals.cz The popularity of HPLC-ICP-MS stems from its versatility, the simple interface between the separation and detection systems, and its ability to determine multiple elements in a single analysis. frontiersin.org For instance, reversed-phase liquid chromatography coupled with ICP-MS has been successfully used for mercury speciation in various food and biological samples. agriculturejournals.czrsc.org A key advantage is the ability to analyze compounds like mercury carboxylates directly in solution, often with minimal sample preparation beyond extraction. researchgate.net The method's detection limits for various mercury species can reach the low nanogram per gram (ng/g) or nanogram per milliliter (ng/mL) range. agriculturejournals.czrsc.org

Gas Chromatography-Atomic Fluorescence Spectrometry (GC-AFS): This approach is well-suited for volatile organomercury compounds or those that can be made volatile through a derivatization process. researchgate.netnih.gov In this technique, the sample is injected into a gas chromatograph to separate the different mercury species. researchgate.net The separated compounds are then passed through a high-temperature pyrolysis unit, which breaks them down into elemental mercury (Hg⁰). researchgate.netpsanalytical.com This elemental mercury is subsequently detected by a highly sensitive and selective atomic fluorescence spectrometer. psanalytical.comnih.gov GC-AFS systems can achieve extremely low absolute detection limits, often in the sub-picogram range for compounds like methylmercury (B97897) and ethylmercury. psanalytical.com The technique has been validated for routine analysis in food and environmental samples. nih.gov

| Technique | Principle | Applicability to Mercury bis(2-ethylhexanoate) | Typical Detection Limits | Advantages | Disadvantages |

|---|---|---|---|---|---|

| HPLC-ICP-MS | Liquid phase separation followed by elemental mass detection. frontiersin.orgagriculturejournals.cz | Directly applicable for analyzing the non-volatile carboxylate salt after extraction. | 0.02–0.05 ng/mL. rsc.org | High sensitivity and selectivity; no derivatization required for non-volatile species. frontiersin.orgresearchgate.net | Mobile phase composition can affect plasma stability and sensitivity. frontiersin.org |

| GC-AFS | Gas phase separation of volatile species, followed by pyrolysis and atomic fluorescence detection. researchgate.net | Requires derivatization to a more volatile form (e.g., through alkylation). | 0.2 pg (absolute). psanalytical.com | Extremely high sensitivity; excellent for volatile mercury compounds. psanalytical.comnih.gov | Derivatization step can be time-consuming and introduce errors. researchgate.net |

Cold Vapor Atomic Fluorescence Spectrometry (CV-AFS) is a technique renowned for its exceptional sensitivity in mercury determination. nih.govbco-dmo.org The method is based on the ability to measure mercury vapor at room temperature. bco-dmo.org For analysis, all mercury species in a sample are typically reduced to elemental mercury (Hg⁰), which is then purged from the solution with an inert gas and carried to a fluorescence cell. bco-dmo.org There, it is excited by a UV lamp, and the resulting fluorescence is measured. bco-dmo.org

While often used for total mercury analysis, CV-AFS serves as a highly effective detector when coupled with a separation technique like gas chromatography (GC) or HPLC. nih.govresearchgate.net For instance, after separating organomercury compounds with GC, the eluting species are pyrolyzed to elemental mercury and detected by AFS. nih.gov This coupling allows for speciation with detection limits as low as 6 ng/L. nih.gov A modified AFS detector, which includes a quartz flow cell to concentrate the mercury atoms, has been shown to enhance sensitivity by about twofold. nih.gov

Both ICP-AES (also known as ICP-OES) and ICP-MS are powerful techniques for elemental analysis. taylorandfrancis.com In these methods, the sample is introduced into a high-temperature argon plasma (5,000 to 10,000°C), which excites the atoms. taylorandfrancis.com

Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES): This technique measures the characteristic light emitted as the excited atoms return to their ground state. taylorandfrancis.com While capable of multi-element analysis, ICP-AES is generally less sensitive for mercury than CV-AAS or ICP-MS. srce.hrnih.gov Studies have shown that using ICP-AES for mercury determination can sometimes lead to imprecise results, and careful selection of the analytical wavelength (e.g., 194 nm) and optimization of conditions are crucial for reliable detection. srce.hrnih.govresearchgate.net

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Instead of measuring emitted light, ICP-MS separates and counts the ions produced in the plasma using a mass spectrometer. nih.gov This provides exceptional sensitivity and isotopic information. scispace.com ICP-MS is the preferred detector for chromatographic systems (like HPLC or GC) in mercury speciation due to its very low detection limits and high selectivity. frontiersin.orgmetrohm.com The combination of ion chromatography with ICP-MS (IC-ICP/MS) is ideally suited for detecting mercury in its various oxidation states and bonded forms. rsc.orgmetrohm.com

| Technique | Detection Principle | Typical Detection Limit (Mercury) | Key Features |

|---|---|---|---|

| ICP-AES | Measures light emitted from excited atoms in plasma. taylorandfrancis.com | 0.002 µg/mL. rsc.org | Robust for multi-element analysis; less sensitive for Hg than other methods. taylorandfrancis.comsrce.hr |

| ICP-MS | Measures ions separated by mass-to-charge ratio. nih.gov | 8 pg (absolute). scispace.com | Extremely sensitive; provides isotopic information; ideal detector for chromatography. frontiersin.orgnih.gov |

Spectroscopic and Diffraction Studies of Coordination Environments

Understanding the three-dimensional structure and chemical bonding in mercury compounds is essential for explaining their reactivity and behavior. Spectroscopic and diffraction techniques provide molecular-level insights into the coordination environment of the mercury atom in compounds like mercury bis(2-ethylhexanoate).

X-ray Powder Diffraction (XRPD) and solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy are powerful complementary techniques for elucidating the crystal structures of mercury carboxylates. rsc.orgresearchgate.net A study on long-chain mercury(II) carboxylates, such as mercury stearate (B1226849) and palmitate, which are structural analogs to mercury bis(2-ethylhexanoate), provided detailed structural information. rsc.org The findings revealed that these compounds crystallize in a monoclinic lattice. rsc.orgresearchgate.net Within this structure, the mercury atoms are arranged in a distorted square antiprismatic geometry and are bonded to the carboxylate anions in a monodentate fashion. rsc.org X-ray diffraction has also been used to study the structure of other organomercury compounds, revealing details such as the nearly linear coordination geometry around the mercury atom in certain complexes. researchgate.netnih.govuzh.chcdnsciencepub.com

Chromatographic Separations for Organomercury(II) Research

Chromatography is the cornerstone of speciation analysis, enabling the physical separation of different chemical forms of an element prior to their detection. scispace.com For organomercury(II) research, both liquid and gas chromatography are extensively used. tandfonline.com

High-Performance Liquid Chromatography (HPLC): HPLC is a highly flexible technique for separating organomercury compounds. researchgate.net Reversed-phase chromatography is the most common approach, where a polar mobile phase is used with a nonpolar stationary phase. agriculturejournals.czresearchgate.net This method can separate various mercury species, including ionic ones like methylmercury and inorganic mercury, often by adding a complexing agent to the mobile phase to control retention and peak shape. agriculturejournals.czrsc.orgrsc.org

Gas Chromatography (GC): GC provides high-resolution separation for volatile compounds. scispace.com For the analysis of less volatile organomercury salts, a derivatization step is required to convert them into more volatile forms suitable for GC analysis. researchgate.netnih.gov This is often achieved through ethylation or propylation. researchgate.netnih.gov

Thin-Layer Chromatography (TLC): TLC is a simpler chromatographic method that has been developed for the separation and identification of organomercury compounds. rsc.org In this technique, compounds are separated on a silica (B1680970) gel plate, and their positions are visualized by spraying with specific chemical reagents. rsc.org It can also be used for semi-quantitative analysis of inorganic mercury impurities in organomercury samples. rsc.org

Theoretical and Computational Chemistry of Mercury Bis 2 Ethylhexanoate

Density Functional Theory (DFT) Investigations of Electronic Structure and Bonding

Researchers would typically start by optimizing the molecular geometry of mercury bis(2-ethylhexanoate) to find its most stable conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. Key parameters that would be determined from such a calculation include:

Bond lengths: The distance between the mercury (Hg) atom and the oxygen (O) atoms of the 2-ethylhexanoate (B8288628) ligands.

Bond angles: The angles formed by the O-Hg-O linkage and within the organic ligands themselves.

Dihedral angles: These describe the 3D orientation of the ethyl and hexyl groups of the ligands.

Once the geometry is optimized, the electronic structure can be analyzed in detail. This includes:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's chemical stability.

Natural Bond Orbital (NBO) analysis: This analysis would provide a detailed picture of the bonding in terms of localized electron-pair bonds. It can quantify the ionic and covalent character of the Hg-O bonds and reveal any significant delocalization of electrons within the molecule.

Mulliken and Natural Population Analysis (NPA): These methods are used to calculate the partial atomic charges on each atom in the molecule. This information is vital for understanding the electrostatic interactions the molecule can engage in.

A hypothetical data table summarizing the kind of results one would expect from a DFT study on mercury bis(2-ethylhexanoate) is presented below. The values are illustrative and would need to be confirmed by actual quantum chemical calculations.

| Parameter | Calculated Value | Interpretation |

| Hg-O Bond Length | ~2.1 Å | Indicates a primarily covalent bond with some ionic character. |

| O-Hg-O Bond Angle | ~180° | Suggests a linear or near-linear coordination geometry around the mercury center. |

| HOMO Energy | -6.5 eV | Reflects the energy of the most available electrons for chemical reactions. |

| LUMO Energy | -0.5 eV | Indicates the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | 6.0 eV | A large gap suggests high kinetic stability. |

| NPA Charge on Hg | +1.2 e | Shows a significant positive charge on the mercury atom, making it an electrophilic center. |

| NPA Charge on O | -0.8 e | Indicates a significant negative charge on the oxygen atoms, highlighting their nucleophilic character. |

Molecular Dynamics Simulations for Reactivity and Complexation Predictions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. While DFT provides a static picture of a single molecule, MD simulations can model the behavior of a molecule over time, including its interactions with other molecules, such as solvents or reactants.

For mercury bis(2-ethylhexanoate), MD simulations could be used to predict its reactivity and how it forms complexes with other chemical species. A typical MD simulation would involve:

System Setup: A simulation box is created containing one or more molecules of mercury bis(2-ethylhexanoate) and, if relevant, solvent molecules or other reactants.

Force Field: A force field is chosen to describe the potential energy of the system. The force field is a set of parameters that define the energy of bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic).

Simulation Run: The simulation is run for a certain amount of time (from nanoseconds to microseconds), during which the positions and velocities of all atoms are updated at each time step by solving Newton's equations of motion.

From the trajectory generated by the MD simulation, various properties can be analyzed:

Radial Distribution Functions (RDFs): The RDF, g(r), describes how the density of surrounding particles varies as a function of distance from a reference particle. For example, the RDF between the mercury atom and the oxygen atoms of a potential ligand could reveal the formation and stability of a complex.

Coordination Number: By integrating the RDF, the average number of molecules in the solvation shell or the number of ligands coordinated to the mercury center can be calculated.

Diffusion Coefficient: The mobility of mercury bis(2-ethylhexanoate) in a given medium can be calculated from the mean square displacement of the molecule over time. This is important for understanding its transport properties.

These simulations can provide valuable insights into how mercury bis(2-ethylhexanoate) behaves in a realistic chemical environment, predicting its tendency to aggregate or to interact with specific functional groups in other molecules, which is a precursor to a chemical reaction.

Quantum Chemical Calculations for Mechanistic Insights in Catalysis

Mercury bis(2-ethylhexanoate) is known to have applications as a catalyst, for instance, in the production of polyurethanes. Quantum chemical calculations, particularly using DFT, are instrumental in elucidating the mechanisms of the catalytic cycles it participates in.

To study a catalytic reaction, chemists would perform calculations to map out the potential energy surface (PES) of the reaction. This involves:

Identifying Reactants, Products, and Intermediates: The structures of the starting materials, final products, and any stable molecules formed during the reaction are optimized.

Locating Transition States (TS): A transition state is the highest energy point along the reaction coordinate. It represents the energy barrier that must be overcome for the reaction to proceed. Locating the TS structure is a critical step in understanding the reaction kinetics.

For a reaction catalyzed by mercury bis(2-ethylhexanoate), the calculations would focus on how the mercury center interacts with the reactants. For example, in urethane (B1682113) formation, the mechanism might involve the coordination of an isocyanate and an alcohol to the mercury atom. The calculations would aim to answer questions such as:

Which reactant coordinates to the mercury center first?

Does the coordination activate the reactants, and if so, how? (e.g., by making a carbon atom more electrophilic or a hydrogen atom more acidic).

What is the structure of the transition state for the key bond-forming step?

How does the product dissociate from the catalyst to regenerate it for the next cycle?

By comparing the energy barriers of the catalyzed and uncatalyzed reactions, the role of mercury bis(2-ethylhexanoate) as a catalyst can be quantified. These computational insights are invaluable for optimizing reaction conditions and for the design of more efficient catalysts.

Future Research Directions and Emerging Applications for Mercury Bis 2 Ethylhexanoate

Innovations in Green Synthesis Approaches for Organomercury(II) Compounds

The synthesis of organometallic compounds, including organomercurials, is undergoing a paradigm shift towards green chemistry. colab.ws This evolution prioritizes the reduction of hazardous waste, minimization of energy consumption, and the use of less toxic reagents. colab.ws For organomercury(II) compounds, future research aims to supplant traditional synthesis methods, which often rely on hazardous solvents and produce significant waste streams.

Key areas of innovation include:

Solvent Replacement: A significant green advancement involves replacing hazardous solvents. For instance, in analytical procedures for organomercury compounds, there is a move to substitute carcinogenic solvents like carbon tetrachloride with safer alternatives such as a cyclohexane/ethyl acetate (B1210297) mixture. jst.go.jp This principle is being extended to synthesis, exploring benign solvent systems that reduce environmental impact and improve worker safety.

Atom Economy and Catalysis: Research is focused on developing synthetic routes with high atom economy, where the majority of atoms from the reactants are incorporated into the final product. This includes exploring catalytic methods that can proceed under milder conditions and with higher selectivity, thereby reducing the formation of byproducts.

Energy Efficiency: The exploration of photochemical or microwave-assisted synthesis offers potential pathways to reduce the high energy consumption associated with traditional thermal methods for organometallic synthesis.

These approaches are critical for minimizing the environmental footprint associated with the production of organomercury compounds used in research and highly specialized applications.

Exploration of Novel Catalytic Systems Utilizing Mercury(II) 2-Ethylhexanoate (B8288628)

Historically, Mercury bis(2-ethylhexanoate) was valued as a catalyst in polymerization and oxidation reactions due to its excellent solubility in organic media, which is advantageous for homogeneous catalysis. ohans.com It was particularly effective in promoting the rapid curing of polyurethane systems, such as those used in coatings and sealants. ohans.combdmaee.net However, its extreme toxicity led to its replacement by safer alternatives based on tin, bismuth, and zinc. ohans.combdmaee.net

Despite its decline, there is still academic interest in its catalytic properties, particularly for reactions where other catalysts are less effective. A study on the oxidation of cumene (B47948) found that mercury(II) 2-ethylhexanoate could accelerate the reaction and increase conversion, highlighting its potential to reduce reaction times under industrial conditions. researchgate.net The research established that the catalytic activity of related metal 2-ethylhexanoates (including those of zinc and cadmium) correlates with the ionization potentials of the metals. researchgate.net

Future exploration in this area is confined to highly specialized, contained systems where its unique catalytic activity might be indispensable. The focus is on understanding the fundamental mechanisms of its catalytic action to inform the design of new, less toxic catalysts that can replicate its performance.

Table 1: Comparison of Catalysts in Industrial Applications

| Catalyst Type | Primary Application(s) | Key Advantages | Key Disadvantages | Status |

|---|---|---|---|---|

| Mercury bis(2-ethylhexanoate) | Polyurethane synthesis, oxidation reactions. ohans.com | Fast cure times, high solubility in organic media. ohans.com | High neurotoxicity, environmental persistence, bioaccumulation. ohans.com | Largely phased out. ohans.combdmaee.net |

| Tin-Based (e.g., DBTDL) | Polyurethane systems. bdmaee.net | Effective, widely used. | Under scrutiny for environmental impact. bdmaee.net | In use, but with restrictions. |

| Bismuth-Based | Polyurethane sealants, polymerization. bdmaee.netamericanelements.com | Low toxicity, good performance. bdmaee.net | Can be less active than mercury or tin catalysts. | Gaining popularity as a replacement. bdmaee.net |

| Zinc-Based | Lactide polymerization. acs.org | Biocompatible, active catalyst. acs.org | Activity can vary based on specific compound. acs.org | Used in biomedical applications. |

Advanced Materials Science Applications and Precursor Development

Metal 2-ethylhexanoates are widely recognized as valuable metal-organic precursors for materials science applications. rsc.orgresearchgate.net Their solubility in organic solvents makes them ideal for techniques like metal-organic deposition (MOD) and non-hydrolytic sol-gel processing to create thin films and nanoparticles of binary or multimetallic oxides. rsc.orgresearchgate.net These materials have applications in electronics, optics, and catalysis. researchgate.net

While research on other metal 2-ethylhexanoates is extensive, the application of Mercury bis(2-ethylhexanoate) as a precursor is a niche but potential area for future investigation. It could theoretically be used to synthesize mercury-containing materials with specific properties, such as:

Mercury-Doped Oxides: Introducing mercury into oxide lattices could tailor their electronic or optical properties for specialized sensor or semiconductor applications.

Leach-Resistant Films: In a manner similar to how bismuth and platinum 2-ethylhexanoates are used to impart solder leach resistance to silver films, the mercury analogue could be explored for creating films with unique metallurgical properties. nasa.gov

The primary barrier remains the toxicity and volatility of mercury, which necessitates stringent safety protocols during synthesis and handling of the resulting materials. Future work in this area would depend on whether the unique properties of the mercury-containing material justify the risks and handling costs.

Interdisciplinary Research in Environmental Mercury Speciation and Transformation

Understanding the environmental fate of mercury is a major global challenge. nih.gov Research has established that the toxicity and mobility of mercury are highly dependent on its chemical form, or speciation. slu.sepjoes.com The primary forms of concern are elemental mercury, inorganic mercury (Hg(II)), and highly toxic organic forms like methylmercury (B97897), which biomagnifies in aquatic food webs. slu.sepjoes.com

A significant gap in knowledge, and therefore a crucial direction for future research, is how industrially produced organomercury compounds like Mercury bis(2-ethylhexanoate) enter and behave within these environmental cycles. Interdisciplinary research is needed to investigate:

Transformation Pathways: Determining the rate and mechanisms by which Mercury bis(2-ethylhexanoate) degrades in soil and water. nih.gov Does the 2-ethylhexanoate ligand detach, leaving inorganic Hg(II) available for methylation, or does the compound transform into other organomercury species?

Bioavailability and Mobility: Assessing how the long, organic chain of the 2-ethylhexanoate ligand affects the compound's solubility, sorption to sediments, and uptake by microorganisms compared to other organomercurials. researchgate.net

Influence on Methylation/Demethylation: Investigating whether the presence of Mercury bis(2-ethylhexanoate) and its degradation products influences the natural rates of mercury methylation and demethylation in sediments, which are key processes controlling the formation of methylmercury. slu.se

This research is vital for developing accurate risk assessments for sites contaminated with industrial mercury compounds and for creating effective remediation strategies.

Methodological Advancements in Organomercury(II) Analytical Science

The accurate detection and quantification of specific organomercury compounds at trace levels are essential for environmental monitoring, toxicology, and regulatory enforcement. Future research is focused on creating analytical methods that are more sensitive, selective, rapid, and environmentally friendly.

Recent advancements that pave the way for future research include:

Advanced Hyphenated Techniques: The coupling of separation techniques like gas chromatography (GC) with highly sensitive detectors such as atomic absorption spectrometry (AAS) or inductively coupled plasma mass spectrometry (ICP-MS) allows for the differentiation and quantification of various mercury species in complex samples. scispace.com

Green Analytical Chemistry: The development of microextraction techniques, such as solid-phase microextraction (SPME) and liquid-phase microextraction (LPME), reduces the need for large volumes of hazardous solvents, aligning with the principles of green chemistry. nih.gov These methods are crucial for pre-concentrating organomercury analytes from environmental samples. nih.gov

Novel Sensing Technologies: A promising area is the development of novel fluorescent probes. For example, a water-soluble dye has been designed that forms a complex with both inorganic mercury and organomercury species, causing it to self-aggregate and emit a strong fluorescent signal, enabling rapid and sensitive detection. rsc.org

Improved Sample Preparation: Research continues on optimizing extraction procedures to improve recovery rates of organomercury compounds from diverse matrices like textiles and biological tissues, for instance, by modifying extraction solvents or using techniques like suction filtration. jst.go.jp

Future work will aim to develop methods capable of distinguishing Mercury bis(2-ethylhexanoate) from its various environmental transformation products and other organomercurials.

Table 2: Overview of Advanced Analytical Techniques for Organomercury Compounds

| Technique | Description | Focus Area / Advantage | Reference |

|---|---|---|---|

| GC-AAS | Gas Chromatography coupled with Atomic Absorption Spectrometry. | Separation and specific detection of different alkylmercury compounds in samples like fish tissue. | scispace.com |

| LPME / SPME | Liquid/Solid-Phase Microextraction. | Green analytical approach using minimal solvent to extract and enrich analytes from complex matrices like water. | nih.gov |

| Fluorescent Probes | Specially designed dyes that exhibit aggregation-induced emission (AIE) upon binding to mercury species. | Rapid, highly sensitive, and selective sensing of both inorganic and organomercury in aqueous solutions. | rsc.org |

| CVAAS | Cold Vapour Atomic Absorption Spectrometry. | High sensitivity for determining total mercury after selective reduction to distinguish inorganic and organic forms. | scispace.com |

| Modified Solvent Extraction | Use of safer and more effective solvent systems (e.g., cyclohexane/ethyl acetate) for extraction from consumer products. | Improved safety and recovery rates for regulatory analysis. | jst.go.jp |

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing the purity and structure of Mercury bis(2-ethylhexanoate)?

- Methodology : Use Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of carboxylate ligands (C-O stretching bands at ~1540–1650 cm⁻¹). Nuclear magnetic resonance (¹H NMR) can identify proton environments in the 2-ethylhexanoate ligand, though mercury's paramagnetic effects may complicate interpretation. Inductively coupled plasma mass spectrometry (ICP-MS) quantifies mercury content, ensuring stoichiometric accuracy. Cross-reference with X-ray crystallography for definitive structural confirmation if crystalline samples are obtainable .

Q. How should Mercury bis(2-ethylhexanoate) be safely handled in laboratory settings?

- Methodology :

- Containment : Use fume hoods with adequate ventilation to prevent inhalation of vapors or dust.

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is mandatory during prolonged handling.

- Storage : Store in sealed, labeled containers away from oxidizers and reducing agents. Monitor for degradation products (e.g., elemental mercury) using periodic ICP-MS analysis.

- Spill Management : Absorb spills with inert materials (vermiculite) and dispose as hazardous waste under local regulations .

Q. What synthetic routes are effective for preparing Mercury bis(2-ethylhexanoate)?

- Methodology :

- Metathesis Reaction : React mercury(II) chloride with sodium 2-ethylhexanoate in anhydrous ethanol. Filter precipitated NaCl and evaporate the solvent under reduced pressure.

- Direct Neutralization : Slowly add 2-ethylhexanoic acid to mercury(II) oxide in toluene, followed by refluxing at 110°C for 4 hours. Monitor reaction completion via FTIR (disappearance of –OH stretches from the acid).

- Purification : Recrystallize from hexane or use column chromatography to remove unreacted ligands .

Advanced Research Questions

Q. How does the catalytic activity of Mercury bis(2-ethylhexanoate) compare to other transition metal 2-ethylhexanoates (e.g., copper or cobalt derivatives) in organic transformations?

- Methodology :

- Benchmarking : Compare reaction rates in model reactions (e.g., esterification or oxidation) under identical conditions (temperature, solvent, catalyst loading).

- Mechanistic Probes : Use kinetic isotope effects (KIEs) or radical trapping agents to identify whether mercury facilitates single-electron transfer (SET) or polar pathways.

- Computational Analysis : Perform density functional theory (DFT) calculations to assess metal-ligand bond strengths and electron density distribution. Reference analogous studies on copper bis(2-ethylhexanoate) .

Q. What are the contradictions in reported toxicity data for Mercury bis(2-ethylhexanoate), and how can they be resolved experimentally?

- Methodology :

- Data Reconciliation : Conduct acute toxicity assays (e.g., LD₅₀ in rodents) under standardized OECD guidelines to address variability in historical studies.

- Speciation Analysis : Use X-ray absorption spectroscopy (XAS) to determine if toxicity arises from mercury(II) ions or organomercury degradation products.

- Ecological Impact : Perform bioaccumulation tests in aquatic models (e.g., Daphnia magna) to differentiate between acute vs. chronic effects. Compare results with structurally similar compounds like Zinc bis(2-ethylhexanoate) .

Q. How can the environmental persistence of Mercury bis(2-ethylhexanoate) be quantified in soil and water systems?

- Methodology :

- Degradation Studies : Simulate environmental conditions (UV exposure, microbial activity) and track mercury speciation via HPLC-ICP-MS.

- Adsorption Kinetics : Measure binding coefficients to soil organic matter using batch equilibration experiments.

- Modeling : Apply fugacity models to predict long-term distribution in multi-media environments. Validate with field data from contaminated sites .

Methodological Considerations

- Data Validation : Cross-check analytical results with certified reference materials (CRMs) for mercury compounds.

- Contradictory Findings : Address discrepancies in literature by replicating experiments under controlled variables (e.g., humidity, trace oxygen levels).

- Ethical Compliance : Adhere to the Minamata Convention protocols for mercury use and disposal in research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.